Panobinostat

Content Navigation

Common assay failure occurs when researchers substitute vorinostat, a fast-off HDAC inhibitor, for Panobinostat. Panobinostat’s slow-binding kinetics and extended intracellular residence time (washout-resistant) provide sustained target engagement at low nM concentrations. Key advantages: • Nanomolar potency against HDAC classes I, II, IV • Ideal positive control in HIV latency reversal, outperforming vorinostat • Enables synergistic combination screening in multiple myeloma/colorectal cancer without overlapping toxicities. Ready for immediate dispatch.

CAS Number

Product Name

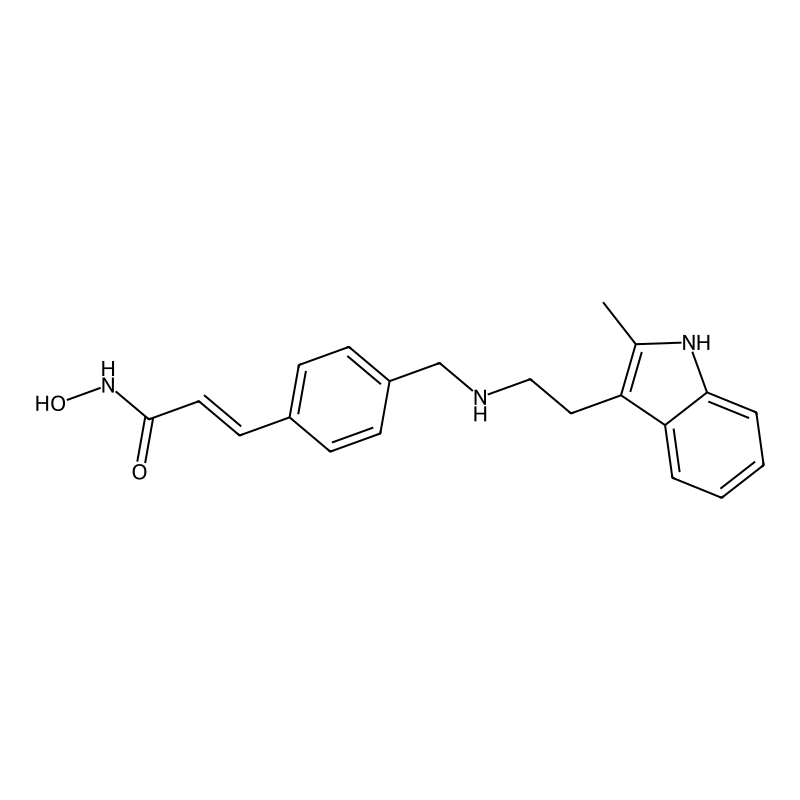

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Panobinostat (LBH589) is a highly potent, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor that targets Class I, II, and IV HDAC enzymes . Unlike first-generation HDAC inhibitors, Panobinostat is distinguished in procurement and assay design by its single-digit nanomolar potency and its structural optimization, which includes a cinnamic hydroxamic acid moiety . As a reference standard, it is primarily procured for advanced epigenetic research, oncology screening, and viral latency reversal models where maximal deacetylase suppression is required at minimal compound concentrations. Its baseline physical properties dictate that it is highly soluble in DMSO (up to 100 mg/mL) but sparingly soluble in aqueous buffers, necessitating careful stock formulation for reproducible laboratory workflows.

Research Fit

Procurement substitution of Panobinostat with other common pan-HDAC inhibitors, such as Vorinostat (SAHA) or Belinostat, frequently leads to assay failure due to fundamental differences in target binding kinetics and absolute potency [1]. Vorinostat exhibits fast-on/fast-off binding kinetics, meaning it rapidly dissociates from the HDAC active site, requiring continuous high-dose exposure to maintain epigenetic silencing reversal. In contrast, Panobinostat functions as a slow-binding inhibitor with an extended intracellular residence time [1]. If a researcher substitutes Vorinostat into a protocol optimized for Panobinostat, the rapid target dissociation will result in incomplete histone acetylation and an underestimation of the downstream pharmacodynamic response, particularly in time-dependent cellular assays or washout experiments [2].

Substitution Risk

References

- [1] MDPI. Cellular Target Engagement and Dissociation Kinetics of Class I-Selective Histone Deacetylase (HDAC) Inhibitors.

- [2] PubMed. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer.

Class I HDAC Inhibition Potency

In direct biochemical comparisons, Panobinostat demonstrates vastly superior potency against Class I HDACs compared to the standard benchmark, Vorinostat. For HDAC1, Panobinostat achieves an IC50 of 3.1 nM, whereas Vorinostat requires 110 nM to achieve the same level of inhibition[1]. Similar magnitude differences are observed for HDAC2 and HDAC3.

| Evidence Dimension | In vitro HDAC1 Inhibition (IC50) |

| Target Compound Data | 3.1 nM (0.0031 µM) |

| Comparator Or Baseline | Vorinostat: 110 nM (0.11 µM) |

| Quantified Difference | ~35-fold higher potency for Panobinostat |

| Conditions | Cell-free in vitro HDAC inhibition assay |

Allows researchers to achieve complete target saturation at drastically lower concentrations, minimizing off-target cytotoxicity in complex cellular models.

Target Residence Time and Binding Kinetics

Kinetic profiling reveals that Panobinostat operates via a slow-binding mechanism with an extended dissociative half-life of greater than 20 minutes, unlike Vorinostat, which is characterized by fast-on/fast-off kinetics [1]. This extended residence time ensures prolonged target engagement even after the free compound concentration drops.

| Evidence Dimension | Dissociative half-life (Target Residence Time) |

| Target Compound Data | > 20 minutes |

| Comparator Or Baseline | Vorinostat (SAHA): Fast-on/fast-off (rapid dissociation) |

| Quantified Difference | Sustained vs. transient target engagement |

| Conditions | Kinetic profiling of HDAC inhibitor binding dynamics |

Extended residence time is critical for assays requiring sustained epigenetic modulation without continuous high-dose compound exposure.

Viral Latency Reversal Efficacy

In latently infected cell lines (ACH2 and U1), Panobinostat significantly outperforms both Vorinostat and Belinostat in inducing HIV-1 expression. Panobinostat induces robust virus production at very low concentrations (8–31 nM), whereas Vorinostat requires concentrations of 250–500 nM to achieve even lower fold-inductions of p24 [1].

| Evidence Dimension | Effective Concentration for Latency Reversal |

| Target Compound Data | 8–31 nM |

| Comparator Or Baseline | Vorinostat: 250–500 nM |

| Quantified Difference | >10-fold lower concentration required for Panobinostat |

| Conditions | ACH2 and U1 latently infected cell lines (p24 production assay) |

Validates Panobinostat as the superior procurement choice for latency reversal and viral eradication research, avoiding the toxicity associated with micromolar dosing.

Solubility and Stock Formulation

Panobinostat is highly soluble in anhydrous DMSO (up to 100 mg/mL) but exhibits very poor aqueous solubility (maximum 20-50 µM in plain water) . For biological assays, it must be dissolved in DMSO or DMF before dilution into aqueous buffers, and the final aqueous solution should not be stored for extended periods to prevent precipitation.

| Evidence Dimension | Maximum Solubility |

| Target Compound Data | 100 mg/mL in DMSO vs. 20-50 µM in water |

| Comparator Or Baseline | Baseline aqueous buffer |

| Quantified Difference | Orders of magnitude difference requiring co-solvent |

| Conditions | Standard laboratory stock solution preparation |

Dictates strict formulation protocols for in vivo and in vitro use, preventing precipitation-induced reproducibility failures.

Target Engagement & Washout Assays

Due to its slow-binding kinetics and prolonged intracellular residence time, Panobinostat is the ideal reference compound for experiments requiring sustained HDAC inhibition after compound washout [1].

Viral Latency Reversal Screening

Its ability to induce latent viral expression at single-digit nanomolar concentrations makes it the preferred positive control in HIV eradication and latency reversal models, significantly outperforming Vorinostat [2].

High-Potency Oncology Combination Models

In multiple myeloma and colorectal cancer models, Panobinostat's extreme potency allows for synergistic combination screening at concentrations low enough to avoid the overlapping toxicities seen with micromolar doses of first-generation inhibitors [3].

Application Fit Matrix

References

- [1] MDPI. Cellular Target Engagement and Dissociation Kinetics of Class I-Selective Histone Deacetylase (HDAC) Inhibitors.

- [2] PubMed. Comparison of HDAC inhibitors in clinical development: effect on HIV production in latently infected cells and T-cell activation.

- [3] PubMed. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301+H331 (99.49%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (99.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (99.49%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H360 (99.49%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (99.49%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent. Farydak, in combination with bortezomib and dexamethasone, is indicated for the treatment of adult patients with relapsed and/or refractory multiple myeloma who have received at least two prior regimens including bortezomib and an immunomodulatory agent.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Farydak

FDA Approval: Yes

Panobinostat is approved to be used with bortezomib and dexamethasone to treat: Multiple myeloma. It is used in patients who have already received at least two other standard treatments , including bortezomib and an immunomodulating agent.

This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that panobinostat provides a clinical benefit in these patients. Panobinostat is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX42 - Panobinostat

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Histone deacetylase [EC:3.5.1.98]

HDAC [HSA:3065 3066 8841 9759 10014 10013 51564 55869 9734 83933 79885] [KO:K06067 K11404 K11406 K11407 K11408 K11405 K11409 K18671 K11418]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Panobinostat LActate

CAPSULE;ORAL

SECURA

06/06/2016

Biological Half Life

Use Classification

Human drugs -> Rare disease (orphan)

2: Moore DC, Arnall JR, Harvey RD. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma. J Oncol Pharm Pract. 2019 Apr;25(3):613-622. doi: 10.1177/1078155218788706. Epub 2018 Jul 31. Review. PubMed PMID: 30060709.

3: Cavenagh JD, Popat R. Optimal Management of Histone Deacetylase Inhibitor-Related Adverse Events in Patients With Multiple Myeloma: A Focus on Panobinostat. Clin Lymphoma Myeloma Leuk. 2018 Aug;18(8):501-507. doi: 10.1016/j.clml.2018.05.007. Epub 2018 May 24. Review. PubMed PMID: 29804873.

4: Tzogani K, van Hennik P, Walsh I, De Graeff P, Folin A, Sjöberg J, Salmonson T, Bergh J, Laane E, Ludwig H, Gisselbrecht C, Pignatti F. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma. Oncologist. 2018 May;23(5):631-636. doi: 10.1634/theoncologist.2017-0301. Epub 2017 Nov 30. Review. Erratum in: Oncologist. 2018 Jul;23(7):870. PubMed PMID: 29192015; PubMed Central PMCID: PMC5947444.

5: Singh A, Patel P, Jageshwar, Patel VK, Jain DK, Kamal M, Rajak H. The Safety, Efficacy and Therapeutic Potential of Histone Deacetylase Inhibitors with Special Reference to Panobinostat in Gastrointestinal Tumors: A Review of Preclinical and Clinical Studies. Curr Cancer Drug Targets. 2018;18(8):720-736. doi: 10.2174/1568009617666170630124643. Review. PubMed PMID: 28669336.

6: Van Veggel M, Westerman E, Hamberg P. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clin Pharmacokinet. 2018 Jan;57(1):21-29. doi: 10.1007/s40262-017-0565-x. Review. PubMed PMID: 28667459.

7: panobinostat (FARYDAK°). Multiple myeloma: too toxic! Prescrire Int. 2016 Nov;25(176):257-259. Review. PubMed PMID: 30715819.

8: San-Miguel JF, Einsele H, Moreau P. The Role of Panobinostat Plus Bortezomib and Dexamethasone in Treating Relapsed or Relapsed and Refractory Multiple Myeloma: A European Perspective. Adv Ther. 2016 Nov;33(11):1896-1920. Epub 2016 Sep 27. Review. PubMed PMID: 27677481; PubMed Central PMCID: PMC5083773.

9: Sivaraj D, Green MM, Gasparetto C. Panobinostat for the management of multiple myeloma. Future Oncol. 2017 Mar;13(6):477-488. doi: 10.2217/fon-2016-0329. Epub 2016 Oct 25. Review. PubMed PMID: 27776419.

10: Suresh PS, Devaraj VC, Srinivas NR, Mullangi R. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine. Biomed Chromatogr. 2017 Jan;31(1). doi: 10.1002/bmc.3807. Epub 2016 Sep 13. Review. PubMed PMID: 27511598.

11: Morabito F, Voso MT, Hohaus S, Gentile M, Vigna E, Recchia AG, Iovino L, Benedetti E, Lo-Coco F, Galimberti S. Panobinostat for the treatment of acute myelogenous leukemia. Expert Opin Investig Drugs. 2016 Sep;25(9):1117-31. doi: 10.1080/13543784.2016.1216971. Epub 2016 Aug 8. Review. PubMed PMID: 27485472.

12: Redic KA, Hough SM, Price EM. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor. Onco Targets Ther. 2016 May 10;9:2783-93. doi: 10.2147/OTT.S87962. eCollection 2016. Review. PubMed PMID: 27274274; PubMed Central PMCID: PMC4869663.

13: Liu JD, Sun CY, Tang L, Wu YY, Wang QY, Hu B, Hu Y. Efficacy and Safety of Panobinostat in Relapsed or/and Refractory Multiple Myeloma: Meta Analyses of Clinical Trials and Systematic Review. Sci Rep. 2016 Jun 7;6:27361. doi: 10.1038/srep27361. Review. PubMed PMID: 27270478; PubMed Central PMCID: PMC4895230.

14: Srinivas NR. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Xenobiotica. 2017 Apr;47(4):354-368. doi: 10.1080/00498254.2016.1184356. Epub 2016 May 25. Review. PubMed PMID: 27226420.

15: Wahaib K, Beggs AE, Campbell H, Kodali L, Ford PD. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma. Am J Health Syst Pharm. 2016 Apr 1;73(7):441-50. doi: 10.2146/ajhp150487. Review. PubMed PMID: 27001985.

16: Greig SL. Panobinostat: A Review in Relapsed or Refractory Multiple Myeloma. Target Oncol. 2016 Feb;11(1):107-14. doi: 10.1007/s11523-015-0413-6. Review. PubMed PMID: 26826025.

17: Singh A, Patel VK, Jain DK, Patel P, Rajak H. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects. Oncol Ther. 2016;4(1):73-89. doi: 10.1007/s40487-016-0023-1. Epub 2016 Jun 10. Review. PubMed PMID: 28261641; PubMed Central PMCID: PMC5315073.

18: Afifi S, Michael A, Azimi M, Rodriguez M, Lendvai N, Landgren O. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat. Pharmacotherapy. 2015 Dec;35(12):1173-88. doi: 10.1002/phar.1671. Review. PubMed PMID: 26684557; PubMed Central PMCID: PMC4995883.

19: Bailey H, Stenehjem DD, Sharma S. Panobinostat for the treatment of multiple myeloma: the evidence to date. J Blood Med. 2015 Oct 8;6:269-76. doi: 10.2147/JBM.S69140. eCollection 2015. Review. PubMed PMID: 26504410; PubMed Central PMCID: PMC4603728.

20: Richardson PG, Harvey RD, Laubach JP, Moreau P, Lonial S, San-Miguel JF. Panobinostat for the treatment of relapsed or relapsed/refractory multiple myeloma: pharmacology and clinical outcomes. Expert Rev Clin Pharmacol. 2016;9(1):35-48. doi: 10.1586/17512433.2016.1096773. Epub 2015 Oct 26. Review. PubMed PMID: 26503877.

Explore Compound Types